9-Phenanthrenyltriethoxysilane
Description
Properties
IUPAC Name |
triethoxy(phenanthren-9-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDBJYEDVQKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the hydrolysis of 9-phenanthrenyltriethoxysilane in acidic or basic aqueous media, followed by polycondensation to form siloxane bonds:
Subsequent condensation yields a network of Si–O–Si linkages. Source reports a 24-hour reaction at 45°C with a 2:1 molar ratio of water to ethoxy groups, while suggests broader parameters (50–150°C, 0.5–100 hours).
Table 1: Comparative Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents like methanol or ethanol are preferred to homogenize the hydrophobic phenanthrene group and hydrophilic silanol intermediates. Acidic catalysts (e.g., HCl) accelerate hydrolysis but may risk Si–C bond cleavage in phenanthrene derivatives. Base catalysts (e.g., triethylamine) enhance condensation rates but require strict moisture control to prevent premature gelation.
Reaction Optimization and Parameters
Byproduct Management
Ethanol, a hydrolysis byproduct, must be removed to shift equilibrium toward condensation. Source employs a two-stage oven treatment (70°C for 24 hours, then 110°C for 24 hours) to evaporate ethanol and water, yielding a brittle, yellowish solid. Patent recommends distillation under reduced pressure for large-scale synthesis.
Molecular Weight Control
The molecular weight () of the resultant polysilsesquioxane is governed by reaction time and catalyst concentration. For photoresist applications, between 1,500–50,000 (GPC vs. polystyrene) ensures balanced solubility and film integrity. Exceeding 100,000 reduces developer solubility, while sub-1,000 materials exhibit poor coating adhesion.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR confirms ethoxy group consumption by monitoring methoxy (–OCH) peaks at 3.5–4.0 ppm. Residual ethoxy content (3–19%) persists post-condensation, influenced by steric hindrance from the phenanthrene group. CP-MAS NMR identifies T, T, and T siloxane units, with consolidation increasing T crosslinking (Figure 1).
Table 2: NMR-Derived Structural Metrics
| Sample | T (%) | T (%) | T (%) | Degree of Condensation |
|---|---|---|---|---|
| Pre-Consolidation | 45 | 35 | 20 | 60% |
| Post-Consolidation | 20 | 40 | 40 | 80% |
Thermal Gravimetric Analysis (TGA)
TGA reveals a 5% mass loss at 200°C (residual solvent) and primary decomposition at 460°C due to Si–C bond cleavage. Post-consolidation materials exhibit a 50°C stability improvement, attributed to enhanced crosslinking.
Thermal Stability and Decomposition Pathways
Consolidated 9-phenanthrenyltriethoxysilane derivatives demonstrate a (temperature at 5% mass loss) of 460°C in oxidative environments. Degradation proceeds via:
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrenyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, the ethoxy groups are converted to silanol groups.
Coupling Reactions: The silanol groups formed through hydrolysis can react with other silanes or metal oxides to form crosslinked networks.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent.
Coupling Reactions: Other silanes or metal oxides are used as reagents.
Major Products Formed
Hydrolysis: Silanol groups and ethanol.
Coupling Reactions: Crosslinked silane networks.
Scientific Research Applications
9-Phenanthrenyltriethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: Used as a silane coupling agent to modify surfaces of materials like silica and alumina.
Organic Synthesis: Participates in reactions involving both the aromatic core and silicon functionality.
Materials Science: Used in the creation of surface primers and coatings.
Mechanism of Action
The mechanism of action of 9-Phenanthrenyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups. These silanol groups can then react with other silanes or metal oxides to form strong covalent bonds. This property makes it valuable for surface modification and the creation of crosslinked networks.
Comparison with Similar Compounds
Phenyltrimethoxysilane (CAS N/A, )
- Structure : Phenyl group + trimethoxysilane.
- Key Differences :
- Silane Substituents : Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) in 9-Phenanthrenyltriethoxysilane. Methoxy groups hydrolyze faster due to lower steric hindrance .
- Aromatic System : Benzene (single ring) vs. phenanthrene (three fused rings). Phenanthrene’s extended conjugation enhances UV absorption and thermal stability .
- Safety : Requires inert gas handling and protective equipment (gloves, face shields) due to moisture sensitivity .
((5-Hexylthiophen-2-yl)ethynyl)triisopropylsilane (9e, )
- Structure : Thiophene-ethynyl group + triisopropylsilane.
- Key Differences: Silane Type: Triisopropylsilane (bulkier, less reactive) vs. triethoxysilane (more reactive toward hydrolysis) . Linker: Ethynyl group enables π-conjugation, whereas 9-phenanthrenyl lacks this spacer. Synthesis: Gold-catalyzed coupling vs.
Phenylsilane (CAS 694-53-1, )
- Structure : Phenyl group + SiH₃.
- Key Differences :
Table 1: Properties of 9-Phenanthrenyltriethoxysilane and Analogues
*Inferred properties based on structural analogues.
Biological Activity
9-Phenanthrenyltriethoxysilane is a silane compound that has garnered attention for its potential biological activities and applications in materials science, particularly in optoelectronic devices. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
9-Phenanthrenyltriethoxysilane is characterized by the presence of a phenanthrene moiety attached to a triethoxysilane group. This structure imparts unique properties that are advantageous for various applications, including its potential interactions with biological systems.
Chemical Formula
- Molecular Formula : C₁₅H₁₈O₃Si
- Molecular Weight : 278.38 g/mol
Antimicrobial Properties
Research indicates that phenanthrene derivatives exhibit significant antimicrobial activity. A review of naturally occurring phenanthrenes highlights their cytotoxicity and antimicrobial effects against various pathogens. For instance, several derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents .
Cytotoxicity Studies
In vitro studies have shown that phenanthrenes can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity of 9-Phenanthrenyltriethoxysilane has been evaluated through various assays, including MTT assays, which measure cell viability. The results suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Anti-inflammatory Activity
Phenanthrene derivatives have also been studied for their anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 9-Phenanthrenyltriethoxysilane against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several bacteria, revealing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with infections .
Case Study 2: Cytotoxicity in Cancer Cells
In a separate study focusing on cancer cell lines, 9-Phenanthrenyltriethoxysilane was tested for its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells, suggesting its potential use as an anticancer agent .
Q & A
Basic Questions
Q. What are the established synthetic routes for 9-Phenanthrenyltriethoxysilane in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Grignard reactions. For phenanthrene derivatives, bromination at the 9-position followed by coupling with triethoxysilane via palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) is common. Alternatively, phenanthrene lithium intermediates can react with triethoxysilane chloride under inert conditions. Purification often requires column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the silane . Characterization via and NMR should confirm ethoxy group integration and phenanthrene aromaticity .
Q. Which spectroscopic techniques are most reliable for characterizing 9-Phenanthrenyltriethoxysilane?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical to confirm siloxane bond formation (typical δ: -40 to -80 ppm). NMR resolves ethoxy protons (~1.2 ppm for CH, 3.8 ppm for CH) and phenanthrene protons (8.5–9.0 ppm) .
- FTIR : Look for Si-O-C stretches (~1,090 cm) and aromatic C-H stretches (~3,050 cm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks and fragmentation patterns .
Q. What are the key stability considerations for storing 9-Phenanthrenyltriethoxysilane?
- Methodological Answer : The compound is moisture-sensitive due to hydrolyzable ethoxy groups. Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Avoid exposure to acids/bases, which accelerate hydrolysis. Stability tests (TGA/DSC) under controlled humidity can determine shelf-life thresholds .
Advanced Research Questions
Q. How can grafting efficiency of 9-Phenanthrenyltriethoxysilane onto oxide surfaces (e.g., SiO, TiO) be optimized?
- Methodological Answer :
- Surface Pretreatment : Acid washing (e.g., piranha solution for SiO) enhances hydroxyl group density for silane anchoring .
- Solvent Selection : Use anhydrous toluene or xylene to minimize hydrolysis during grafting.
- Reaction Time/Temperature : Optimize via kinetic studies (e.g., 12–24 hours at 80–110°C). Ellipsometry or XPS quantifies monolayer thickness and bonding efficiency .
- Catalysts : Trace amounts of amines (e.g., triethylamine) can accelerate silanol condensation .
Q. How do researchers resolve contradictions between computational reactivity predictions and experimental data for 9-Phenanthrenyltriethoxysilane?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., hydrolysis energetics) with experimental kinetic data (UV-Vis monitoring of silane degradation) .
- Advanced Characterization : Use synchrotron-based XAS (X-ray absorption spectroscopy) to probe Si-O bond dynamics during reactions, complementing NMR/IR .
- Error Analysis : Reassess solvent effects and protonation states in computational models, which are often oversimplified .
Q. What strategies enable selective functionalization of 9-Phenanthrenyltriethoxysilane with bioactive molecules without compromising silane reactivity?
- Methodological Answer :
- Protective Groups : Temporarily block ethoxy groups using trimethylsilyl chloride during functionalization of the phenanthrene moiety .
- Stepwise Synthesis : First conjugate bioactive ligands (e.g., peptides) to phenanthrene via EDC/NHS chemistry, followed by silane group introduction .
- Orthogonal Reactivity : Utilize click chemistry (e.g., azide-alkyne cycloaddition) for biofunctionalization, leaving silane groups intact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
